Sodium 5-amino-2-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

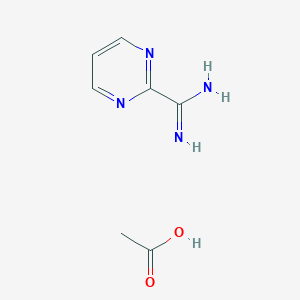

Sodium 5-amino-2-hydroxybenzoate is a useful research compound. Its molecular formula is C7H7NNaO3 and its molecular weight is 176.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Coordination Properties in Complexes

Sodium 5-amino-2-hydroxybenzoate demonstrates significant coordination properties. A study by Rzączyńska, Mrozek-Łyszczek, and Głowiak (2004) on the crystal structures of sodium 4-amino-2-hydroxybenzoate dihydrate highlights its ability to form polymeric chains through tridentate moieties, creating a distorted octahedral environment around sodium ions. This suggests its potential application in the development of complex metal structures (Rzączyńska, Mrozek-Łyszczek, & Głowiak, 2004).

Role in Synthesis of Metal Complexes

In the synthesis of metal complexes, Zhao et al. (2013) showed that 5-aminosalicylate derivatives can react with other compounds to form complex structures like Co(II) and Cu(II)-Complexes. These complexes were characterized for their electrochemical activities, implying the role of this compound in electrochemical applications (Zhao et al., 2013).

Involvement in Enzymatic Reactions

The compound also plays a role in enzymatic reactions. Langkau et al. (1990) described a flavoenzyme from Pseudomonas species that catalyzes the conversion of 2-aminobenzoyl-CoA, indicating potential biomedical or enzymatic research applications involving this compound (Langkau et al., 1990).

Applications in Materials Science

Shahab et al. (2016) explored this compound derivatives for optoelectronic applications. They synthesized new azo dyes, including sodium-2-hydroxy-5-((4-sulfonatophenyl)diazenyl)benzoate, and developed polarizing films based on these compounds. This indicates potential applications in materials science and optoelectronics (Shahab et al., 2016).

Use in Biosynthesis Research

Furthermore, this compound has been identified as a precursor in biosynthesis research. Ghisalba and Nüesch (1981) identified 3-amino-5-hydroxybenzoic acid, a structurally related compound, as a precursor in the biosynthesis of ansamycins, suggesting similar potential roles for this compound in biosynthetic pathways (Ghisalba & Nüesch, 1981).

Mecanismo De Acción

Target of Action

Sodium 5-amino-2-hydroxybenzoate, also known as 5-aminosalicylic acid (5-ASA), is a synthetic drug from the family of nonsteroidal anti-inflammatory drugs (NSAIDs) used for inflammatory diseases of the gastrointestinal tract . The primary target of 5-ASA is the p-hydroxybenzoate hydroxylase .

Mode of Action

It inhibits lipid peroxidation due to its ability to donate electrons and thus scavenge the radical and non-radical forms .

Biochemical Pathways

5-ASA affects the biochemical pathways involved in inflammation in the gastrointestinal tract. It is thought to inhibit the production of prostaglandins and leukotrienes, two key components of the inflammatory response . The 2-amino and 4-aminobenzoates (anthranilate and PABA) are generated by a homologous pair of aminating enzymes that divert some of the chorismate pool from within producer cells .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties and their impact on bioavailability are yet to be fully understood .

Result of Action

The result of 5-ASA’s action is a reduction in inflammation in the gastrointestinal tract, leading to a decrease in symptoms associated with conditions like inflammatory bowel disease . It has also been used for various other diseases due to its pharmacological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption and efficacy of the drug. Furthermore, the presence of other medications can also influence the drug’s action through drug-drug interactions .

Análisis Bioquímico

Cellular Effects

It is known that hydroxybenzoates can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that hydroxybenzoates can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that hydroxybenzoates can be involved in various metabolic pathways, interacting with enzymes and cofactors

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 5-amino-2-hydroxybenzoate involves the conversion of 5-nitrosalicylic acid to 5-amino-2-hydroxybenzoic acid, which is then reacted with sodium hydroxide to form the final product.", "Starting Materials": [ "5-nitrosalicylic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "5-nitrosalicylic acid is dissolved in ethanol and treated with hydrogen gas and a palladium catalyst to reduce the nitro group to an amino group, forming 5-amino-2-hydroxybenzoic acid.", "The resulting 5-amino-2-hydroxybenzoic acid is then reacted with sodium hydroxide in aqueous solution, forming Sodium 5-amino-2-hydroxybenzoate.", "The reaction mixture is then neutralized with hydrochloric acid and the product is isolated by filtration." ] } | |

Número CAS |

35589-28-7 |

Fórmula molecular |

C7H7NNaO3 |

Peso molecular |

176.12 g/mol |

Nombre IUPAC |

sodium;5-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C7H7NO3.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11); |

Clave InChI |

QXGLBLPULKHGTA-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+] |

SMILES |

C1=CC(=C(C=C1N)C(=O)[O-])O.[Na+] |

SMILES canónico |

C1=CC(=C(C=C1N)C(=O)O)O.[Na] |

| 35589-28-7 | |

Números CAS relacionados |

89-57-6 (Parent) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)